REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:4]([N:9]2[CH2:14][CH2:13][N:12]([CH2:15][CH2:16][CH2:17][C:18]3[C:26]4[C:21](=[CH:22][CH:23]=[C:24]([NH2:27])[CH:25]=4)[NH:20][CH:19]=3)[CH2:11][CH2:10]2)=[N:5][CH:6]=[N:7][CH:8]=1.CC([O:31][C:32]1[C:33](=[O:38])[C:34](=O)[C:35]=1[CH3:36])C>CN(C=O)C>[NH4+:5].[OH-:2].[CH3:1][O:2][C:3]1[C:4]([N:9]2[CH2:14][CH2:13][N:12]([CH2:15][CH2:16][CH2:17][C:18]3[C:26]4[C:21](=[CH:22][CH:23]=[C:24]([NH:27][C:34]5[C:33](=[O:38])[C:32](=[O:31])[C:35]=5[CH3:36])[CH:25]=4)[NH:20][CH:19]=3)[CH2:11][CH2:10]2)=[N:5][CH:6]=[N:7][CH:8]=1 |f:3.4|
|
Name
|
3-[3-[4-(5-methoxy-4-pyrimidyl)-1-piperazinyl]propyl]-5-aminoindole
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Quantity
|
0.19 g
|
Type
|
reactant
|
Smiles
|
COC=1C(=NC=NC1)N1CCN(CC1)CCCC1=CNC2=CC=C(C=C12)N
|
Name
|
|
Quantity
|
0.08 g
|
Type
|
reactant
|
Smiles
|
CC(C)OC=1C(C(C1C)=O)=O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The cooled mixture was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was chromatographed (SiO2/CH2Cl2
|
Name
|
|
Type
|
product
|
Smiles
|
[NH4+].[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C(=NC=NC1)N1CCN(CC1)CCCC1=CNC2=CC=C(C=C12)NC=1C(C(C1C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.138 g | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 115.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |